molecular formula C13H26Cl2O2S B11477376 1-[(1,3-Dichloropropan-2-yl)sulfonyl]decane

1-[(1,3-Dichloropropan-2-yl)sulfonyl]decane

Cat. No.: B11477376
M. Wt: 317.3 g/mol
InChI Key: WWESZYYCPGSUFA-UHFFFAOYSA-N
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Description

1-[(1,3-Dichloropropan-2-yl)sulfonyl]decane is an organic compound characterized by the presence of a sulfonyl group attached to a decane chain, with a 1,3-dichloropropan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1,3-Dichloropropan-2-yl)sulfonyl]decane typically involves the reaction of 1,3-dichloropropan-2-ol with a sulfonylating agent, such as sulfonyl chloride, in the presence of a base like pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[(1,3-Dichloropropan-2-yl)sulfonyl]decane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohol derivatives.

    Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives under the influence of strong oxidizing agents.

    Reduction Reactions: The compound can be reduced to form sulfide derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous medium.

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Alcohol derivatives.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

Scientific Research Applications

1-[(1,3-Dichloropropan-2-yl)sulfonyl]decane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[(1,3-Dichloropropan-2-yl)sulfonyl]decane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

    1,3-Dichloropropan-2-ol: Shares the 1,3-dichloropropan-2-yl moiety but lacks the sulfonyl group.

    1,3-Dichloropropane: Similar structure but without the hydroxyl or sulfonyl groups.

    1,3-Dichloropropene: Contains a double bond, differing in reactivity and applications.

Uniqueness: 1-[(1,3-Dichloropropan-2-yl)sulfonyl]decane is unique due to the presence of both the sulfonyl group and the 1,3-dichloropropan-2-yl moiety, which confer distinct chemical properties and reactivity patterns. This combination makes it valuable for specific synthetic and industrial applications.

Properties

Molecular Formula

C13H26Cl2O2S

Molecular Weight

317.3 g/mol

IUPAC Name

1-(1,3-dichloropropan-2-ylsulfonyl)decane

InChI

InChI=1S/C13H26Cl2O2S/c1-2-3-4-5-6-7-8-9-10-18(16,17)13(11-14)12-15/h13H,2-12H2,1H3

InChI Key

WWESZYYCPGSUFA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCS(=O)(=O)C(CCl)CCl

Origin of Product

United States

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